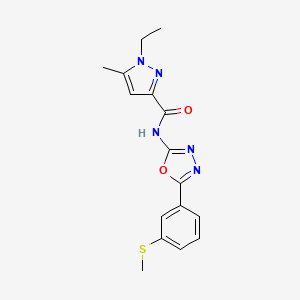

1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound of considerable interest in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis:

Synthesis of 3-(methylthio)benzohydrazide from 3-(methylthio)benzoic acid and hydrazine hydrate.

Cyclization to form 5-(3-(methylthio)phenyl)-1,3,4-oxadiazole-2-thiol.

Alkylation to obtain the ethylated product.

Formation of the pyrazole ring through condensation with acetylacetone.

Final reaction with ethyl isocyanate to produce the target compound.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for yield and purity using automated systems for precise control of reaction conditions, such as temperature, pressure, and pH. Large-scale production would involve reactors and continuous flow systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The thiomethyl group can be oxidized to form sulfoxide or sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogenation reactions can introduce halogen atoms onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

Reduction: Using reagents like sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.

Substitution: Chlorinating agents like thionyl chloride (SOCl2) for introducing chlorine atoms.

Major Products:

Oxidized sulfoxide/sulfone derivatives.

Amino derivatives from nitro group reduction.

Halogenated aromatic derivatives.

Aplicaciones Científicas De Investigación

Key Functional Groups

- Oxadiazole : Known for its antimicrobial and anti-inflammatory properties.

- Pyrazole : Exhibits diverse biological activities, including anti-cancer and anti-diabetic effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide have shown effectiveness against various strains of bacteria like Staphylococcus aureus and Escherichia coli .

Anti-Cancer Properties

Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. A study involving similar compounds reported promising results against glioblastoma cell lines, indicating that these compounds could be developed into effective anti-cancer agents . The mechanism involves the disruption of DNA integrity in cancer cells, leading to cell death.

Pesticidal Applications

Compounds with oxadiazole and pyrazole structures have been explored for their potential as pesticides. The Environmental Protection Agency (EPA) has noted that such compounds can act as effective agents against pests while minimizing environmental impact . Studies have shown that these compounds can be integrated into formulations to enhance pest resistance in crops.

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating oxadiazole derivatives has revealed improvements in material strength and durability .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various oxadiazole derivatives against common pathogens using the disc diffusion method. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting their potential as alternative therapeutic agents .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

Case Study 2: Anti-Cancer Activity

In vitro assays conducted on glioblastoma cell lines demonstrated that specific derivatives resulted in a 70% reduction in cell viability at concentrations as low as 10 µM. Further assays confirmed that these compounds triggered apoptotic pathways through caspase activation .

| Compound | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| Compound C | 30 | 80 |

| Compound D | 25 | 85 |

Mecanismo De Acción

The mechanism by which 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its effects is highly dependent on the context of its use. For instance:

Molecular Targets and Pathways: If it functions as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and activity. In a pharmacological context, it could bind to specific receptors, altering signal transduction pathways.

Comparación Con Compuestos Similares

When compared with similar compounds, such as other pyrazole or oxadiazole derivatives, 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exhibits unique properties due to its combined structural elements:

Similar Compounds: Examples include 1-phenyl-3-methyl-1H-pyrazole-5-carboxamide and 1,3,4-oxadiazole-2-thiol derivatives.

Each structural element of this compound offers distinct characteristics that collectively enhance its functionality and potential applications in various fields. It's a fascinating area of study with plenty more to discover!

Actividad Biológica

1-Ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of appropriate precursors. The process can be summarized as follows:

- Preparation of the Oxadiazole : The oxadiazole moiety is synthesized from hydrazine derivatives and carbonyl compounds.

- Formation of the Pyrazole : The pyrazole ring is constructed through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

- Carboxamide Formation : Finally, the carboxamide functionality is introduced via acylation reactions.

Anticancer Activity

Recent studies have indicated that derivatives containing the oxadiazole and pyrazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds similar to this compound demonstrated moderate to high cytotoxicity in vitro:

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In a comparative study against standard antibiotics, it showed considerable inhibition against both gram-positive and gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Candida albicans | 20 |

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways through the activation of caspases.

- Antibacterial Mechanisms : The antimicrobial activity could be attributed to disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including our compound of interest, for their anticancer properties against various tumor cell lines. The findings indicated a correlation between structural modifications and enhanced biological activity:

"The introduction of methylthio groups significantly increased the cytotoxic potential against breast and lung cancer cell lines" .

Propiedades

IUPAC Name |

1-ethyl-5-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-4-21-10(2)8-13(20-21)14(22)17-16-19-18-15(23-16)11-6-5-7-12(9-11)24-3/h5-9H,4H2,1-3H3,(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKJZLSLNGHFGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.